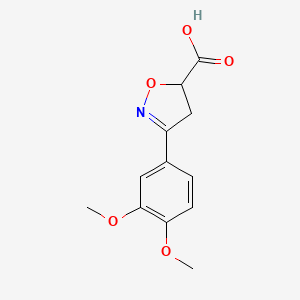![molecular formula C16H14N2O3 B3073799 6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1018164-96-9](/img/structure/B3073799.png)
6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid, can be achieved through various methods. One of the most researched and reported synthesis methods is the (3 + 2) cycloaddition reaction of an alkyne, which acts as a dipolarophile, and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its InChI code:1S/C15H13N3O3/c1-8(2)13-12-10(15(19)20)6-11(17-14(12)21-18-13)9-4-3-5-16-7-9/h3-8H,1-2H3,(H,19,20) . Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. Nevertheless, the most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The compound is part of a broader category of fused pyridine-4-carboxylic acids, which have been synthesized through Combes-type reactions of acyl pyruvates with electron-rich amino heterocycles. This method provides a versatile approach to generating a wide range of heterocyclic compounds, including isoxazolo[5,4-b]pyridines, which can undergo further combinatorial transformations such as amide coupling, esterification, and heterocyclization to 1,2,4-triazoles and 1,2,4-oxadiazoles (Volochnyuk et al., 2010).
Biological Activities and Applications
Research into compounds structurally related to 6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid includes investigations into their antibacterial properties. For instance, pyrazolopyridine derivatives have shown promising antibacterial activities, indicating the potential for these compounds to be developed as novel antibacterial agents (Maqbool et al., 2014).
Theoretical and Experimental Investigations
Theoretical studies have explored the structural and vibrational spectra of related compounds, aiding in the understanding of their chemical properties and reactivity. These studies, which include density functional theory (DFT) calculations, help elucidate the fundamental aspects of these molecules, potentially guiding further chemical and pharmacological research (Bahgat et al., 2009).
Advanced Materials and Chemistry
In the realm of materials science, these compounds are examined for their potential in creating novel coordination architectures and materials with unique properties. For example, research into pyridine-tetrazole-carboxylate ligands, which are structurally similar, has led to the development of novel coordination compounds with potential applications in luminescent materials and catalysis (Guo et al., 2016).
Eigenschaften
IUPAC Name |
3-phenyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-9(2)12-8-11(16(19)20)13-14(18-21-15(13)17-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPVMDIEYAXRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073722.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3073723.png)

![2-(3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073736.png)
![3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073748.png)
![3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073757.png)
![3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073758.png)
![3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B3073765.png)
![3-(2-Isopropyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B3073767.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073770.png)

![3-(4-(Difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073783.png)
![3-Cyclopropyl-1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073790.png)
![3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073793.png)